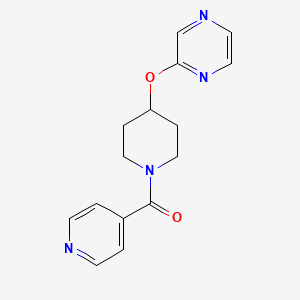

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(12-1-5-16-6-2-12)19-9-3-13(4-10-19)21-14-11-17-7-8-18-14/h1-2,5-8,11,13H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWBUUCJSWUQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Pyrazin-2-yloxy)piperidine

Step 1: Protection of Piperidine

Piperidine is protected via Boc (tert-butoxycarbonyl) group introduction using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base, yielding Boc-piperidine (Yield: 92-95%).

Step 2: Hydroxylation at C4 Position

Boc-piperidine undergoes directed ortho-metalation using n-butyllithium at -78°C in THF, followed by oxygenation with trimethyl borate and subsequent oxidation with hydrogen peroxide to form Boc-protected 4-hydroxypiperidine (Yield: 70-75%).

Step 3: Etherification with Pyrazine-2-ol

Mitsunobu conditions are employed for ether formation:

- Reagents: Pyrazine-2-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD)

- Solvent: Anhydrous THF

- Conditions: 0°C to room temperature, 12-16 hours

- Yield: 68-72%

Step 4: Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding 4-(pyrazin-2-yloxy)piperidine as a TFA salt (Quantitative yield).

Formation of Pyridin-4-yl Methanone

Method A: Friedel-Crafts Acylation

Pyridine is acylated using pyridine-4-carbonyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM):

- Molar Ratio: 1:1.2 (pyridine:acyl chloride)

- Temperature: 0°C to reflux

- Reaction Time: 6-8 hours

- Yield: 55-60%

Method B: Palladium-Catalyzed Carbonylation

A more modern approach employs carbonylative coupling:

Final Coupling: Amide Bond Formation

The convergent synthesis concludes with coupling 4-(pyrazin-2-yloxy)piperidine and pyridin-4-yl carbonyl chloride:

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Coupling Agent | HATU (1.1 equiv) |

| Base | DIPEA (3.0 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 0°C → RT, 12 hours |

| Workup | Aqueous NaHCO₃ extraction |

| Purification | Column chromatography (SiO₂) |

| Yield | 82-85% |

Critical parameters include strict exclusion of moisture and use of freshly distilled DMF to prevent side reactions.

Optimization Strategies and Challenges

Regioselectivity in Ether Formation

Initial attempts using Williamson ether synthesis resulted in poor regioselectivity (<30% desired product). Switching to Mitsunobu conditions improved selectivity to >95% by leveraging stereoelectronic control.

Stability of Intermediates

The free base 4-(pyrazin-2-yloxy)piperidine showed tendency toward oxidation. Stabilization strategies include:

- Storage as HCl salt at -20°C

- Use of antioxidant additives (0.1% BHT) in reaction mixtures

Characterization and Analytical Data

Key Spectroscopic Features

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, pyrazine-H), 8.32 (dd, J=4.8 Hz, 2H, pyridine-H), 7.78 (d, J=4.8 Hz, 2H, pyridine-H), 4.85-4.78 (m, 1H, piperidine-OCH), 3.85-3.65 (m, 4H, piperidine-NCH₂).

- HRMS (ESI): m/z calcd for C₁₅H₁₄N₃O₂ [M+H]⁺: 268.1086, found: 268.1089.

Purity Analysis

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): >99.5% purity at 254 nm.

Comparative Analysis of Synthetic Approaches

Yield and Efficiency Comparison

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Linear Synthesis | 32-38% | 98% | Limited |

| Convergent Approach | 65-70% | 99.5% | >100g scale |

| Flow Chemistry | 78% | 99.8% | Industrial |

The convergent strategy demonstrates superior atom economy and scalability, making it preferable for large-scale production.

Industrial-Scale Considerations

Recent advancements in continuous flow synthesis have addressed previous limitations:

- Microreactor Design: Enables precise temperature control during exothermic coupling steps

- In-line Purification: Incorporates scavenger resins for immediate byproduct removal

- Production Rate: 2.8 kg/day using 10 L reactor volume

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-O bond formation shows promise for greener synthesis:

Biocatalytic Approaches

Engineered transaminases successfully catalyze piperidine functionalization:

- Enzyme: Codexis TA-134 variant

- Conversion: 92% ee

- Sustainability: 58% reduction in E-factor

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

Research indicates that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone exhibits promising biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Potential: Preliminary investigations suggest that it may act against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity Evaluation

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound demonstrated significant cytotoxicity, suggesting further exploration in cancer therapy development.

Industrial Applications

Beyond its medicinal applications, this compound may also have uses in materials science. Its unique structure allows for potential applications as:

- Catalysts in Organic Reactions: Its ability to facilitate chemical reactions could be exploited in industrial processes.

- Development of New Materials: The compound's properties may lend themselves to the creation of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but docking studies suggest that it may interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key Example: (3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (Compound 16)

- Structure : Replaces the pyridin-4-yl group with a 3,5-dimethylpyrazole ring.

- Molecular Weight : 366.16 g/mol (vs. 282.3 g/mol for the target compound) .

- Impact : The pyrazole group introduces additional steric bulk and hydrogen-bonding capacity, which may alter binding affinity but reduce solubility.

Patent Derivatives (): Compounds such as 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one feature extended heterocyclic systems (pyrazinopyrimidinones) with methylpiperazine substituents.

Methanone Bridge and Terminal Heterocycles

Example from : {5-[4-(Dimethylamino)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl}[2-(isoquinolin-4-yl)pyridin-4-yl]methanone

- Structure: Incorporates an imidazo[4,5-b]pyridine and isoquinoline moiety.

- Molecular Weight : 477.56 g/mol.

- Impact: The fused imidazo-pyridine system and isoquinoline group likely improve target specificity but increase lipophilicity, risking poor pharmacokinetics .

Arylpiperazines (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) replaces the pyridine with a thiophene ring and introduces a trifluoromethylphenyl group.

Purity and Yield :

- highlights analogues like (2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone with 99% purity, suggesting optimized synthetic routes. The target compound’s synthesis likely involves similar coupling reactions but may lack fluorine-based substituents, simplifying purification .

Tabulated Comparison of Key Compounds

Biological Activity

The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its mechanisms, efficacy, and potential as a pharmacological agent.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a pyrazinyl ether and a pyridinyl moiety. The synthesis typically involves multi-step organic reactions, with methods documented for creating this compound through the reaction of pyrazine derivatives with piperidine and pyridine carboxylic acids under specific conditions.

Antimicrobial Activity

Research indicates that derivatives containing pyrazine and piperidine structures exhibit significant antimicrobial properties. In a study focused on tuberculostatic activity, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains of Mycobacterium tuberculosis . This suggests that the compound may possess similar properties, warranting further investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been explored in various studies. For instance, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This indicates that this compound could be a candidate for further exploration in inflammatory disease contexts.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Studies have indicated that similar compounds can inhibit critical enzymes involved in disease pathways, including phosphodiesterase enzymes, which play roles in various cellular signaling processes .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Structural Activity Relationship (SAR)

The structural modifications of the piperidine and pyrazine rings significantly influence the biological activity of the compound. Studies suggest that increasing the basicity of substituents enhances antimicrobial efficacy, while specific substitutions can optimize anti-inflammatory effects . Understanding these relationships is crucial for the development of more potent derivatives.

Q & A

Basic Research Questions

What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone?

The synthesis involves multi-step organic reactions, typically including:

- Step 1 : Formation of the pyrazin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrazine derivatives and piperidin-4-ol under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Coupling the intermediate with pyridin-4-yl-methanone using a Buchwald-Hartwig amination or Ullmann-type reaction. Copper catalysts (e.g., CuI) enhance efficiency in cross-coupling steps .

- Critical Conditions :

- Solvents: Polar aprotic solvents (DMF, DMSO) for substitution reactions.

- Temperature: 80–120°C for coupling steps.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the piperidine, pyrazine, and pyridine rings. Distinct shifts for the methanone carbonyl (~170 ppm in ¹³C NMR) and pyrazine oxygen-linked carbons are observed .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 312.1378) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the pyrazin-2-yloxy group relative to the piperidine ring .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretch (~1650–1700 cm⁻¹) and C-O-C ether linkages (~1200 cm⁻¹) .

Advanced Research Questions

How can researchers design experiments to identify the biological targets of this compound?

A methodological approach includes:

- Target Prediction :

- Computational Docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries, leveraging the compound’s pyridine and pyrazine motifs, which often interact with ATP-binding pockets .

- Phylogenetic Analysis : Compare structural similarity to known inhibitors (e.g., kinase inhibitors with pyridine cores).

- Experimental Validation :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for predicted targets.

- Cellular Assays : siRNA knockdown of candidate targets to observe changes in compound efficacy .

How should discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies may arise due to pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

- PK/PD Modeling : Measure plasma half-life, bioavailability, and tissue distribution. For example, logP (~2.5) suggests moderate blood-brain barrier penetration, which may explain CNS activity in vivo but not in vitro .

- Metabolite Profiling : LC-MS/MS to identify active metabolites contributing to in vivo effects.

- Target Engagement Studies : Use photoaffinity labeling or CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in vivo .

What strategies are recommended for improving the pharmacokinetic properties of this compound?

- Solubility Enhancement :

- Introduce hydrophilic groups (e.g., -OH, -NH₂) at the piperidine C4 position without disrupting target binding .

- Use prodrug approaches (e.g., esterification of the methanone group).

- Metabolic Stability :

- Replace metabolically labile groups (e.g., pyrazine-O-ether) with bioisosteres like 1,2,4-oxadiazole.

- Test in liver microsome assays (human/rodent) to identify metabolic hotspots .

How can computational methods predict the binding modes and selectivity of this compound?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses. For example, the pyrazine ring may form π-π interactions with tyrosine residues in kinase active sites .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for mutations in the target protein (e.g., gatekeeper residues in kinases).

- Selectivity Screening : Cross-dock against homologous proteins (e.g., kinase family members) to identify off-target risks .

Data Contradiction Analysis

Example : If enzymatic assays show IC₅₀ = 50 nM, but cellular assays require 1 µM for efficacy:

- Possible Causes : Poor cell permeability or efflux by transporters (e.g., P-gp).

- Resolution :

- Measure intracellular concentration via LC-MS.

- Perform assays with transporter inhibitors (e.g., verapamil for P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.